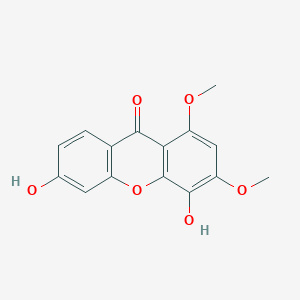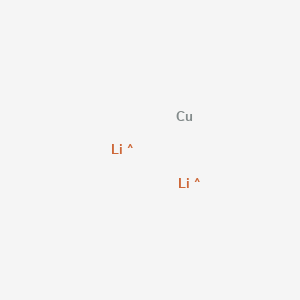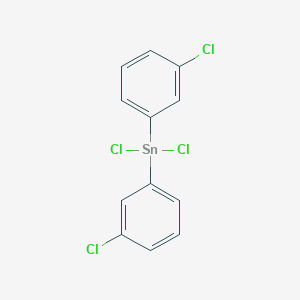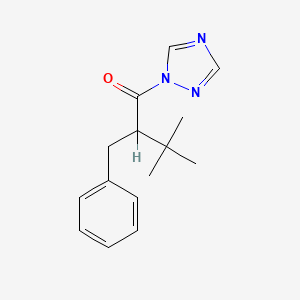![molecular formula C15H18NO4- B14311190 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate CAS No. 112362-86-4](/img/structure/B14311190.png)
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a but-3-enoate moiety with an ethoxycarbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the ethoxycarbonyl group into the molecule, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Dimethylamino)phenyl]-3-butenoate: Lacks the ethoxycarbonyl group.
4-[4-(Dimethylamino)phenyl]-3-(methoxycarbonyl)but-3-enoate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-[4-(Dimethylamino)phenyl]-3-(propoxycarbonyl)but-3-enoate: Contains a propoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can influence its behavior in chemical and biological systems .
Properties
CAS No. |
112362-86-4 |
|---|---|
Molecular Formula |
C15H18NO4- |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3-ethoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)12(10-14(17)18)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4,10H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
OCBYWZOOUAOMTA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



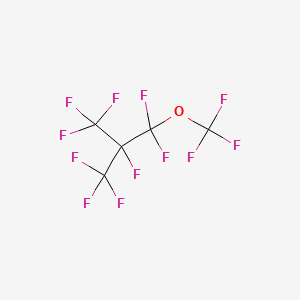
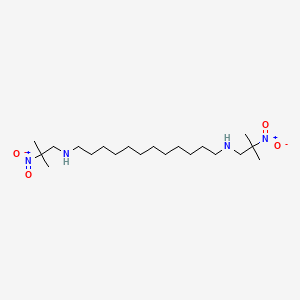
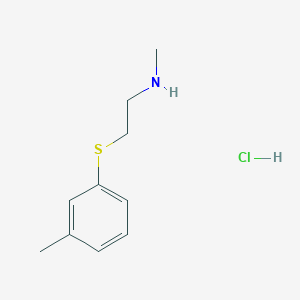
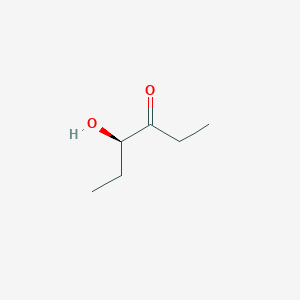
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
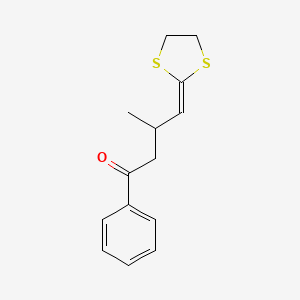
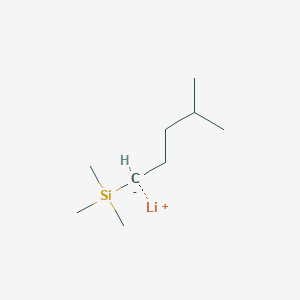
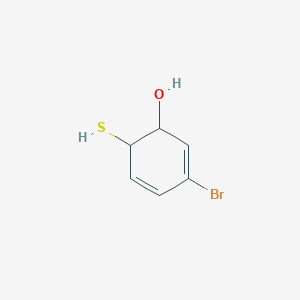
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
